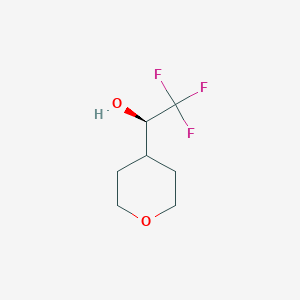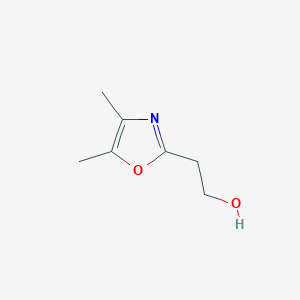
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is connected to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with dimethyl oxalate under acidic conditions to form the oxazole ring. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete cyclization.
Another method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of a base, such as sodium hydride, to form the oxazole ring. This reaction is usually performed in an organic solvent, such as dimethylformamide, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the recovery and recycling of solvents and catalysts are important considerations to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring structure.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst, such as aluminum chloride, and are carried out in an organic solvent like dichloromethane.
Major Products
Oxidation: 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde
Reduction: Saturated oxazole derivatives
Substitution: Various substituted oxazole derivatives, depending on the reagents used
科学的研究の応用
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with active site residues, while the oxazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group. It is used in similar applications, such as medicinal chemistry and materials science.
2-(Dimethyl-1,3-oxazol-5-yl)ethan-1-ol: This compound has the hydroxyl group attached to a different position on the oxazole ring. It exhibits similar chemical reactivity and applications.
Uniqueness
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This unique structure allows for the formation of specific hydrogen bonds and other interactions that may not be possible with similar compounds.
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(2)10-7(8-5)3-4-9/h9H,3-4H2,1-2H3 |
InChIキー |
HQPVJRJBSXIKAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)


![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)



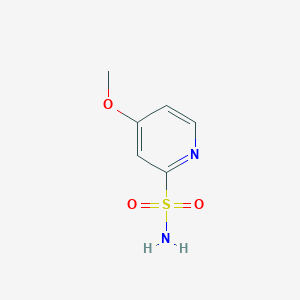
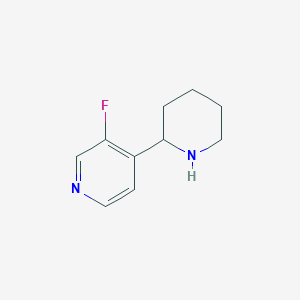
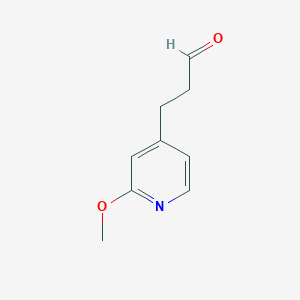
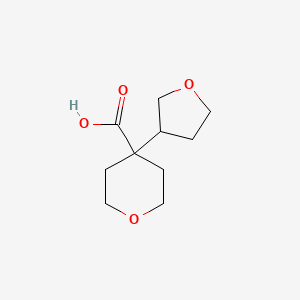
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
